molecular formula C8H6N6O11 B1208548 Pentryl CAS No. 4481-55-4

Pentryl

Cat. No.: B1208548
CAS No.: 4481-55-4
M. Wt: 362.17 g/mol
InChI Key: UNMSQGCYXOMOAC-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C8H6N6O11 and a molecular weight of 362.17 g/mol . Pentryl is known for its potent explosive properties and has been studied extensively for its applications in both military and industrial settings.

Preparation Methods

The synthesis of Pentryl involves the nitration of 2,4,6-trinitrophenylmethylnitramine. The process typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and maximize yield.

Chemical Reactions Analysis

Pentryl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound typically involves the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines and other reduced products.

    Substitution: this compound can undergo substitution reactions where one or more of its nitro groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pentryl has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of high-energy materials and explosives. Its properties are compared with other explosives to understand their behavior and performance.

    Biology: Research on this compound’s biological effects is limited, but it is studied for its potential impact on living organisms and the environment.

    Medicine: this compound is not commonly used in medicine due to its explosive nature. its derivatives and related compounds are explored for potential therapeutic applications.

    Industry: this compound is used in the manufacturing of explosives for military and industrial purposes.

Mechanism of Action

The mechanism of action of Pentryl involves the rapid release of energy upon detonation. This process is initiated by the decomposition of the nitro groups, leading to the formation of highly reactive intermediates. These intermediates undergo further reactions, releasing a large amount of heat and gas, resulting in an explosive effect .

The molecular targets and pathways involved in this compound’s explosive action are primarily related to its chemical structure and the presence of nitro groups, which are prone to rapid decomposition under suitable conditions.

Comparison with Similar Compounds

Pentryl is compared with other high-energy explosives such as:

This compound’s uniqueness lies in its high energy content and specific structural features, making it a valuable compound in the study and application of high-energy materials.

Properties

IUPAC Name

2-(N,2,4,6-tetranitroanilino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6O11/c15-10(16)5-3-6(11(17)18)8(7(4-5)12(19)20)9(13(21)22)1-2-25-14(23)24/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSQGCYXOMOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N(CCO[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4481-55-4
Record name Pentryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTRYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF9BEM54XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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